molecular formula C12H18ClNO2 B6225382 2-amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride CAS No. 2768326-35-6

2-amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride

Cat. No.: B6225382
CAS No.: 2768326-35-6
M. Wt: 243.7
InChI Key:
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Description

2-amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a phenyl group substituted with an isopropyl group, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(propan-2-yl)benzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 3-(propan-2-yl)benzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution Reagents: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(2-chlorophenyl)propanoic acid: A similar compound with a chlorine substituent on the phenyl ring.

    2-amino-3-(2-dimethylamino-phenyl)propanoic acid: A compound with a dimethylamino group on the phenyl ring.

Uniqueness

2-amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

CAS No.

2768326-35-6

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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